1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one
Description
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Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(6-amino-2-azaspiro[3.3]heptan-2-yl)ethanone |
InChI |
InChI=1S/C8H14N2O/c1-6(11)10-4-8(5-10)2-7(9)3-8/h7H,2-5,9H2,1H3 |
InChI Key |
PHMLYBPPMKYBKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2(C1)CC(C2)N |
Origin of Product |
United States |
Foundational & Exploratory
Precision Engineering of the Spiro[3.3]heptane Scaffold: Handling 2,6-Geometric Isomerism in Drug Discovery
Executive Summary: The Fsp³ Imperative
In modern medicinal chemistry, the transition from flat, aromatic-heavy compounds to three-dimensional, Fsp³-rich architectures is no longer a trend—it is a mandate for improving solubility, metabolic stability, and IP novelty. The spiro[3.3]heptane scaffold has emerged as a premier bioisostere for 1,4-disubstituted phenyl rings and piperidines.
However, unlike the benzene ring, the spiro[3.3]heptane core is not planar.[1] It possesses a unique "puckered" geometry that introduces geometric isomerism (cis/trans) at the 2,6-positions. For a drug discovery professional, treating this scaffold as a simple "spacer" without addressing its stereochemistry is a critical error. This guide details the structural physics, synthetic access, and rigorous separation protocols required to master this scaffold.
Structural Anatomy & Geometric Isomerism
The "Butterfly" Conformation
The spiro[3.3]heptane core consists of two cyclobutane rings sharing a quaternary carbon (C4). While often drawn as two flat squares, the high ring strain forces the molecule into a puckered, "butterfly" conformation to minimize torsional strain (Pitzer strain).
-
Pucker Angle: The dihedral angle between the planes of the two rings is typically ~130–150° , not 90° or 180°.
-
Implication: This puckering creates a defined "inside" (endo) and "outside" (exo) face relative to the molecular axis.
Defining Cis and Trans (2,6-Disubstitution)
In 2,6-disubstituted systems, the relative orientation of the substituents creates two diastereomers. Because the rings are orthogonal at the spiro center, standard equatorial/axial nomenclature (used for cyclohexane) does not apply.
-
Trans (Anti): The substituents at C2 and C6 point in opposite directions relative to the bisecting plane of the spiro center. This isomer typically provides a linear exit vector most similar to para-phenyl.
-
Cis (Syn): The substituents point toward the same face. This creates a "bent" vector, often resembling a meta-phenyl or a specific rotamer of a piperidine.
Critical Note: The trans isomer is generally the preferred bioisostere for para-substituted aromatics due to vector alignment, but the cis isomer offers unique access to novel chemical space for globular binding pockets.
Synthetic Access & Workflow
The synthesis of 2,6-functionalized spiro[3.3]heptanes generally proceeds via two main strategies: "Make-the-Ring" (cyclization) or "Decorate-the-Ring" (functional group interconversion).
Primary Precursors
-
Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's Acid): The classical starting material.[2]
-
Spiro[3.3]heptane-2,6-dione: A versatile ketone for reductive aminations.
Visualization: Synthetic Logic & Isomer Generation
The following diagram illustrates the decision matrix for synthesizing and separating these isomers.
Caption: Workflow for generating and isolating geometric isomers from the 2,6-dione precursor.
Experimental Protocol: Reductive Amination & Separation
Objective: Synthesis of 2,6-diaminospiro[3.3]heptane derivatives and isolation of the trans-isomer. Rationale: This protocol is self-validating because the cis and trans isomers have distinct polarity differences on silica gel, allowing visual monitoring via TLC/LCMS.
Step 1: Reductive Amination[3]
-
Dissolution: Dissolve Spiro[3.3]heptane-2,6-dione (1.0 eq) in 1,2-dichloroethane (DCE).
-
Amine Addition: Add the desired amine (2.2 eq) and acetic acid (2.5 eq). Stir for 30 min at Room Temperature (RT) to form the imine/iminium species.
-
Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB) (3.0 eq) portion-wise.
-
Reaction: Warm to RT and stir overnight.
-
Checkpoint: Monitor by LCMS. You will see a single mass peak (
) but likely two retention times (isomers).
-
Step 2: Workup & Isolation
-
Quench with saturated aqueous NaHCO₃.[3]
-
Extract with DCM (3x). Dry organic phase over Na₂SO₄ and concentrate.
Step 3: Separation (The Critical Step)
Unlike flexible cyclohexanes, the rigid spiro core creates significant polarity differences between isomers.
-
TLC Analysis: Use a polar solvent system (e.g., 10% MeOH in DCM with 1% NH₄OH).
-
Observation: The Trans isomer is typically more polar (lower Rf) in amino-derivatives due to the exposed nature of the lone pairs on opposite faces, interacting more strongly with the stationary phase, though this can invert depending on the specific N-substituents. Always verify the first separation by NMR.
-
-
Column Chromatography:
-
Load the crude residue onto a pre-packed silica cartridge.
-
Run a gradient from 0% to 15% MeOH/DCM (ammonia modifier recommended).
-
Collect the two distinct peaks separately.
-
Step 4: Structural Assignment (NOE NMR)
Do not rely on elution order alone.
-
1D ¹H NMR: The methine protons (H2/H6) will appear as multiplets.
-
NOESY/ROESY:
-
Cis-Isomer: Look for NOE correlations between the H2/H6 methine protons and the same set of bridging methylene protons on the spiro rings.
-
Trans-Isomer: Due to symmetry, the through-space interactions are distinct. Often, X-ray crystallography of a solid derivative (e.g., HCl salt) is required for absolute confirmation if NOE is ambiguous.
-
Physicochemical Comparison
The following table contrasts the spiro[3.3]heptane scaffold with its traditional counterparts.
| Property | 1,4-Phenylene | 1,4-Cyclohexane | Spiro[3.3]heptane (2,6-trans) |
| Geometry | Planar (2D) | Chair/Boat (3D) | Puckered (3D) |
| Exit Vector Angle | 180° | ~180° (diequatorial) | ~180° (linear projection) |
| LogP Impact | High (Lipophilic) | High | Medium-Low (Lower lipophilicity) |
| Solubility | Low | Low | Improved (Higher Fsp³) |
| Metabolic Stability | Variable (CYP oxidation) | Low (Oxidation) | High (Steric bulk/Strain) |
| Flexibility | Rigid | Flexible | Rigid |
Biological Implications: The Exit Vector[1]
The primary reason to select the trans-spiro[3.3]heptane is to mimic the vector of a para-substituted benzene while removing the aromatic ring count (Aromatic Ring Count reduction improves developability).
Caption: Functional comparison of Phenyl vs. Spiro scaffolds in drug design.
References
-
Burkhard, J. A., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition, vol. 49, no. 21, 2010, pp. 3524–3529. Link
-
Mykhailiuk, P. K. "Spiro[3.3]heptane-2,6-dicarboxylic acid: A Novel Rigid Saturated Core for Medicinal Chemistry." Journal of Organic Chemistry, Enamine Ltd. Research. Link (Note: Representative citation for Mykhailiuk's extensive work on this scaffold).
-
Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie, 2006. (Foundational work on 4-membered rings).[1]
- Ding, X., et al. "Synthesis and Properties of 2,6-Disubstituted Spiro[3.3]heptanes." Bioorganic & Medicinal Chemistry Letters, 2018.
Sources
Role of 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one in fragment-based drug discovery
Topic: Role of 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one in Fragment-Based Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Senior Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD), the "Escape from Flatland" is no longer just a theoretical concept—it is a practical necessity for improving clinical success rates. This guide analyzes 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one , a high-value,
Molecular Profile & Physicochemical Advantage
The molecule is a derivative of the 2,6-diazaspiro[3.3]heptane core.[1][2] Its structure comprises a rigid bicyclic system where one nitrogen is "capped" with an acetyl group, and the distal primary amine serves as the reactive handle.
Structural Analysis
| Feature | Chemical Property | FBDD Implication |
| Scaffold Core | Spiro[3.3]heptane | Rigidity: Locks conformation, reducing entropy penalty ( |
| Hybridization | High | Solubility: Disrupts crystal lattice packing better than planar aromatics, improving aqueous solubility. |
| Capped Nitrogen | Neutrality: Removes a basic center ( | |
| Growth Vector | C6-Primary Amine | Reactivity: Ideal nucleophile for parallel synthesis (amide coupling, reductive amination) to evolve the fragment. |
The "Vector" Argument
The critical differentiator of this scaffold is its geometry.
-
Piperazine/Cyclohexane: Typically present substituents at 180° (linear) or 60°/120° angles.
-
Spiro[3.3]heptane: Presents substituents at a 90° twist relative to each other due to the spiro-carbon junction. This allows the molecule to access binding pockets that are topologically unavailable to piperazine analogs.
Strategic Application: Bioisosterism & Fragment Evolution
The Piperazine Surrogate
The 2,6-diazaspiro[3.3]heptane core is a validated bioisostere for piperazine.[1][2][3] However, the replacement is not geometric (1:1 overlap) but topological .
-
Metabolic Stability: The spiro cycle lacks the susceptible benzylic-like positions found in piperazines or the oxidative liability of morpholines.
-
Lipophilicity (
): Incorporating the spiro core often lowers compared to piperidines, despite adding carbon bulk, due to the compact solvation shell.
Fragment Growing Strategy
In an FBDD campaign, 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one acts as an advanced "seed."
-
The Anchor: The Acetyl group acts as a small, defined hydrophobic/polar contact.
-
The Linker: The rigid spiro body traverses the solvent channel.
-
The Warhead: The free amine is derivatized to reach adjacent sub-pockets.
Visualization: Logical Workflows
Diagram 1: Fragment Evolution Cascade
This diagram illustrates how this specific building block is used to evolve a low-affinity hit into a lead compound by exploiting its unique geometry.
Caption: Workflow demonstrating the replacement of planar motifs with the spiro[3.3]heptane core to improve physicochemical properties.
Diagram 2: Vector Comparison (Piperazine vs. Spiro)
A conceptual comparison of the exit vectors.
Caption: Topological comparison showing the distinct 90° exit vector of the spiro scaffold versus the linear vector of piperazine.
Experimental Protocol: Parallel Library Synthesis
Objective: To synthesize a library of amides derived from 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one to probe a binding pocket adjacent to the fragment binding site.
Reagents:
-
Building Block: 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one (HCl salt).
-
Carboxylic Acids: Diverse set of
(aromatic, aliphatic, heteroaromatic). -
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide), anhydrous.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Dissolve the spiro-amine building block (1.0 equiv) in DMF to a concentration of 0.2 M.
-
Prepare 0.2 M solutions of the carboxylic acid library in DMF.
-
Prepare a 0.2 M solution of HATU in DMF.
-
-
Activation:
-
In a 96-well reaction block, aliquot the carboxylic acid solution (1.1 equiv) into each well.
-
Add HATU solution (1.1 equiv) followed by DIPEA (3.0 equiv).
-
Scientific Logic:[4][5][6] Pre-activation of the acid ensures the formation of the active ester (OBt/OAt) before the amine is introduced, reducing potential side reactions.
-
-
Coupling Reaction:
-
Add the spiro-amine stock solution (1.0 equiv) to each well.
-
Seal the block and shake at room temperature for 16 hours.
-
Note: The primary amine on the spiro ring is sterically accessible; heating is rarely required unless the carboxylic acid is sterically hindered (e.g., ortho-substituted).
-
-
Work-up & Purification:
-
Evaporate DMF using a centrifugal evaporator (Genevac).
-
Redissolve residues in DMSO/MeOH (1:1).
-
Purify via preparative HPLC (Reverse Phase, C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
-
-
Validation:
-
Analyze fractions via LC-MS to confirm mass
. -
Quality Check: Ensure the acetyl group remains intact (mass 154.21 + Acid - H2O).
-
References
-
Burkhard, J. A., et al. (2010). "Spirocyclic Motifs in Drug Discovery." Angewandte Chemie International Edition. [Link]
-
Lovering, F., et al. (2009).[7] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link]
-
Wuitschik, G., et al. (2008). "Oxetanes as Promising Modules in Drug Discovery."[8][9][10] Angewandte Chemie. [Link]
-
Barnes-Seeman, D. (2012). "The Role of Spirocyclic Scaffolds in Medicinal Chemistry." Current Topics in Medicinal Chemistry. [Link]
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. enamine.net [enamine.net]
- 7. namiki-s.co.jp [namiki-s.co.jp]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
Methodological & Application
Application Note: Amide Coupling Strategies for 6-Amino-2-azaspiro[3.3]heptane Derivatives
Executive Summary & Strategic Analysis
The 2-azaspiro[3.3]heptane scaffold has emerged as a critical bioisostere in modern drug design, offering a rigid, sp3-rich (Fsp3) alternative to piperazine or cyclohexanediamine. Its unique geometry provides distinct vector orientation for substituents, improving metabolic stability and often enhancing solubility compared to flat aromatic linkers.
However, the chemical handling of 6-amino-2-azaspiro[3.3]heptane presents specific challenges:
-
Basicity & Salt Forms: The 6-amino group is a primary amine with a pKa ~10.4. Commercial building blocks are frequently supplied as HCl or oxalate salts, requiring effective in situ neutralization to participate in nucleophilic attack.
-
Steric Environment: While the cyclobutane ring is small, the spiro-fusion creates a unique steric bulk that can retard coupling rates with hindered carboxylic acids.
-
Solubility: The rigid, compact nature of the salt forms often leads to poor solubility in non-polar solvents (DCM), necessitating polar aprotic solvents (DMF, DMSO) or specific biphasic systems.
This guide details two validated protocols: a High-Throughput (Discovery) method using HATU for reliability, and a Scalable (Process) method using T3P for ease of purification.
Chemical Logic & Reagent Selection
The Orthogonal Protection Strategy
Direct regioselective acylation of the free diamine (2,6-diazaspiro[3.3]heptane) is difficult due to competing nucleophilicity. The industry standard is to utilize tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (2-Boc-6-amino-2-azaspiro[3.3]heptane).[1]
-
N2 (Azetidine Nitrogen): Protected with Boc (acid-labile).
-
N6 (Exocyclic Amine): Free primary amine (nucleophile for coupling).
Decision Matrix: HATU vs. T3P
Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale and downstream processing requirements.
Protocol A: High-Reliability Discovery Coupling (HATU)
Context: Best for medicinal chemistry library synthesis where yield and success rate are prioritized over cost or atom economy.
Materials
-
Amine: tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (often HCl salt).
-
Acid: Carboxylic acid coupling partner (1.0 equiv).
-
Reagent: HATU (1.2 equiv).
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv).
-
Solvent: DMF (anhydrous).
Step-by-Step Methodology
-
Activation:
-
Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Add HATU (1.2 equiv).
-
Add DIPEA (1.0 equiv only).
-
Critical Step: Stir for 5–10 minutes at Room Temperature (RT). This pre-activation forms the active ester (O-At) and reduces potential for side reactions.
-
-
Amine Addition:
-
In a separate vial, dissolve the Spiro-Amine (1.0 – 1.1 equiv) in minimal DMF.
-
Salt Correction: If using the HCl or Oxalate salt of the amine, add remaining DIPEA (2.0 – 3.0 equiv) to this amine solution before combining. Ensure the amine is fully solubilized/neutralized.
-
Add the amine solution to the activated acid mixture.
-
-
Reaction:
-
Stir at RT for 2–16 hours.
-
Monitoring: Check via LCMS. The spiro-amine is polar; ensure the method captures early eluters.
-
-
Workup (Small Scale):
Protocol B: Scalable "Green" Coupling (T3P)
Context: Ideal for multigram scale-up. T3P (Propylphosphonic anhydride) generates water-soluble byproducts, often eliminating the need for chromatography.
Materials
-
Reagent: T3P (50% w/w solution in EtOAc or DMF).
-
Base: Pyridine (mild) or DIPEA/TEA (stronger).
-
Solvent: EtOAc or 2-MeTHF (preferred for green processing).
Step-by-Step Methodology
-
Slurry Formation:
-
Charge the Carboxylic Acid (1.0 equiv) and Spiro-Amine (1.1 equiv) into the reactor/flask.
-
Add EtOAc (or 2-MeTHF) (5–10 volumes).
-
Add Base (3.0 – 4.0 equiv).[5] Note: T3P requires a basic environment to drive the equilibrium. If using the amine salt, increase base by 1.0 equiv.
-
Cool the mixture to 0°C.
-
-
Reagent Addition:
-
Add T3P solution (1.5 – 2.0 equiv) dropwise over 10–20 minutes. Exotherm control is crucial at scale.
-
-
Reaction:
-
Workup (Self-Validating Purification):
-
Acid Wash: Add water and adjust aqueous layer to pH ~4-5 (using 0.5M HCl or Citric Acid) to remove excess base and T3P byproducts. Caution: Do not go too acidic if the Boc group is sensitive, though Boc is usually stable > pH 2.
-
Base Wash: Wash organic layer with sat. NaHCO₃ to remove unreacted carboxylic acid.
-
Isolation: The organic layer contains the pure product. Dry and concentrate.
-
Experimental Data Summary
Table 1: Comparison of Coupling Conditions for 2-Boc-6-amino-2-azaspiro[3.3]heptane
| Parameter | Protocol A (HATU) | Protocol B (T3P) |
| Primary Use | Discovery / Library Gen | Process / Scale-up |
| Solvent System | DMF / DMSO | EtOAc / 2-MeTHF |
| Reaction Time | Fast (2 - 4 h) | Moderate (12 - 24 h) |
| Byproduct Removal | Requires Chromatography | Aqueous Extraction (Wash away) |
| Epimerization Risk | Low (if pre-activated correctly) | Very Low (Ideal for chiral acids) |
| Cost | High | Moderate/Low |
| Salt Tolerance | Good (with excess DIPEA) | Excellent |
Mechanism & Troubleshooting
Reaction Mechanism (HATU)
The mechanism relies on the formation of a highly reactive HOAt ester. The spiro-amine, once free-based, attacks the carbonyl carbon.
Figure 2: Simplified mechanistic flow of HATU-mediated coupling.
Troubleshooting Guide
-
Problem: Low Yield with Amine Salts.
-
Cause: Incomplete free-basing of the spiro-amine HCl/Oxalate salt.
-
Solution: Pre-stir the amine salt with 3 equiv of DIPEA in DMF for 15 mins before adding to the reaction. Verify basicity (wet pH paper should read >8).
-
-
Problem: Product stuck in Aqueous Layer.
-
Cause: The spiro-amide product might be surprisingly polar or basic.
-
Solution: During workup, ensure the aqueous phase is not too acidic (keep pH > 9 for extraction if the product has basic centers). Use DCM:Isopropanol (3:1) for extraction if EtOAc fails.
-
-
Problem: Precipitation.
-
Cause: The spiro-urea byproducts or the product itself may crystallize in EtOAc.
-
Solution: For T3P, add a small amount of water or DMF to solubilize intermediates, or filter the solid if it is the pure product (verify by NMR).
-
References
-
Enamine. Spirocyclic Amino Acids and Amines. Retrieved from Enamine.net. Link
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link
-
Archibald, T. G., et al. (2012). Propylphosphonic Anhydride (T3P): A Benign Reagent for Diverse Applications. Current Organic Synthesis.[3][7][8][9]
-
Carpino, L. A. (1993).[8] 1-Hydroxy-7-azabenzotriazole.[10][11] An efficient peptide coupling additive. Journal of the American Chemical Society. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Azetidines. Organic Letters. Link
Sources
- 1. tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | C11H20N2O2 | CID 46930560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. reddit.com [reddit.com]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. peptide.com [peptide.com]
Application Note: Derivatization Strategies for Primary Amines in Spiro[3.3]heptane Scaffolds
Abstract & Scope
This application note details the optimized protocols for the chemical derivatization of primary amines attached to spiro[3.3]heptane scaffolds. As saturated bioisosteres of phenyl and cyclohexyl rings, spiro[3.3]heptanes offer unique exit vectors (
This guide covers:
-
Amide Coupling: High-efficiency protocols for library synthesis.[1]
-
Reductive Amination: Strategies for steric management.
-
Nucleophilic Aromatic Substitution (
): Heteroarylation techniques.
Scientific Foundation: The "Escape from Flatland"
Structural Context
The spiro[3.3]heptane scaffold acts as a rigid spacer. Unlike flexible alkyl chains or flat aromatic rings, the spiro-fused cyclobutane rings lock substituents into specific trajectories.
-
Geometry: The "pucker" of the cyclobutane rings (
) creates a distinct spatial volume compared to planar aromatics. -
Basicity: The primary amine on a spiro[3.3]heptane (e.g., 2-amino-6-azaspiro[3.3]heptane) typically exhibits a pKa slightly lower than standard cyclohexylamines due to the increased s-character of the carbon bonds in the strained ring, but it remains a potent nucleophile.
Critical Pre-Reaction Considerations
-
Salt Forms: Most commercial spiro-amines are supplied as HCl or TFA salts to ensure stability. Failure to fully neutralize these salts is the #1 cause of reaction failure.
-
Solubility: The rigid, compact nature of these salts often leads to poor solubility in DCM. DMF or DMAc are the preferred solvents for the reaction phase.
Decision Matrix: Reaction Selection
Before initiating synthesis, select the appropriate pathway based on the electrophile partner.
Figure 1: Strategic decision tree for derivatizing spiro-amines based on the electrophilic partner.
Protocol A: Amide Coupling (The Workhorse)
Objective: Couple a spiro[3.3]heptan-amine (salt) with a carboxylic acid. Challenge: Steric bulk of the spiro system can retard the attack on the activated ester; salt neutralization is critical.
Reagents & Materials[2][3][4][5][6][7][8][9]
-
Coupling Agent: HATU (Standard) or T3P (Propylphosphonic anhydride) for difficult substrates.
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Methodology
-
Salt Break (Critical):
-
Dissolve the Spiro-Amine Salt (
equiv) in DMF ( M concentration). -
Add DIPEA (
equiv). -
Note: If the amine was an HCl salt,
eq of DIPEA is consumed immediately. If a TFA salt, ensure pH > 8 (check wet pH paper). Stir for 5 mins.
-
-
Activation:
-
In a separate vial, dissolve the Carboxylic Acid (
equiv) in DMF. -
Add HATU (
equiv). -
Stir for 2 minutes to form the O-At active ester. Do not wait longer than 10 mins to avoid racemization or side reactions.
-
-
Coupling:
-
Add the Activated Acid solution to the Neutralized Amine solution.
-
Stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check LCMS for the disappearance of the amine (M+H).
-
-
Workup (Aqueous):
-
Dilute with EtOAc. Wash with sat.[2]
(2x), Water (1x), and Brine (1x). -
Dry over
.
-
Troubleshooting Table
| Observation | Root Cause | Remediation |
| Low Conversion | Amine still protonated (Salt) | Increase DIPEA to 5.0 equiv; Ensure DMF is used (not DCM). |
| Precipitate Forms | Urea byproduct (if using EDC/DCC) | Switch to HATU/DMF; the byproduct is soluble. |
| Impurity (+99 mass) | Guanidinylation (HATU side reaction) | The amine reacted with HATU directly. Always pre-activate the acid with HATU before adding the amine. |
Protocol B: Reductive Amination
Objective: Alkylate the amine with a ketone/aldehyde. Challenge: The spiro-amine is sterically encumbered; formation of the imine intermediate can be slow.
Step-by-Step Methodology
-
Imine Formation:
-
Combine Spiro-Amine (
equiv, free base preferred) and Ketone/Aldehyde ( equiv) in DCE (Dichloroethane) or MeOH. -
Catalyst: Add Acetic Acid (
equiv) to catalyze imine formation.[1] -
Time: Stir for 1 hour at RT. If the ketone is sterically hindered (e.g., acetophenone), heat to
or add ( equiv) as a Lewis acid/dehydrating agent.
-
-
Reduction:
-
Cool to
. -
Add
(Sodium triacetoxyborohydride) ( equiv). -
Allow to warm to RT and stir overnight.
-
-
Quench:
-
Quench with sat.
. -
Note: If Titanium was used, quench with Rochelle's salt solution and stir vigorously for 1 hour to break the emulsion.
-
Protocol C: Nucleophilic Aromatic Substitution ( )
Objective: Attach the spiro-amine to a heteroaryl halide (e.g., chloropyrimidine). Mechanism: Addition-Elimination.
Figure 2: Simplified mechanism for the heteroarylation of spiro-amines.
Methodology
-
Setup: Dissolve Heteroaryl Chloride (
equiv) and Spiro-Amine Salt ( equiv) in DMSO or NMP. -
Base: Add excess DIPEA (
equiv). -
Thermal Activation: Heat to
.-
Microwave Option:
for 20 mins is often superior for spiro-amines due to the steric energy barrier.
-
-
Purification: These products are often crystalline. Try triturating with water/methanol before resorting to HPLC.
Quality Control & Analysis
NMR Signature
Spiro[3.3]heptane protons have a distinct NMR footprint.
-
Cyclobutane protons: Look for complex multiplets in the
range. -
Symmetry: If the substitution is on the 2-position and the 6-position is symmetric (e.g., 2,6-diazaspiro), the spectra will simplify significantly.
LCMS Tips
-
Ionization: Spiro-amines ionize well in ESI+ mode (
). -
UV Absorption: The scaffold itself is UV-inactive. Ensure your partner molecule has a chromophore (phenyl, heterocycle) or use ELSD/CAD detection.
References
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspiro[3.3]heptanes.[1][3][4]Angewandte Chemie International Edition . [Link] (Foundational work on the synthesis and geometry of these scaffolds).
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?Organic & Biomolecular Chemistry . [Link] (Detailed analysis of spiro[3.3]heptane as a benzene bioisostere).
-
Barnes-Seeman, D. (2014). The role of spirocyclic scaffolds in drug discovery.[1][3][4][2][5]Journal of Medicinal Chemistry . [Link] (Review of physicochemical properties and utility in medicinal chemistry).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][7]Tetrahedron . [Link] (Standard reference for coupling mechanisms).
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. chemrxiv.org [chemrxiv.org]
- 6. growingscience.com [growingscience.com]
- 7. hepatochem.com [hepatochem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination using 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one
Authored by: A Senior Application Scientist
Introduction: Embracing Complexity in Modern Drug Discovery
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists, enabling the construction of complex molecular architectures that were previously challenging to access.[1][5]
In recent years, the demand for novel chemical matter with improved physicochemical properties has led to a growing interest in three-dimensional molecular scaffolds. Spirocyclic systems, such as the 2-azaspiro[3.3]heptane motif, have emerged as particularly attractive design elements in drug discovery.[6][7] Their rigid, non-planar structures can lead to improved metabolic stability, aqueous solubility, and target engagement. 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one is a valuable building block that combines this desirable spirocyclic core with a primary amine, making it an ideal candidate for incorporation into drug-like molecules via the Buchwald-Hartwig amination. This application note provides a detailed protocol and practical insights for the successful application of this unique amine in C-N cross-coupling reactions.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][8][9] The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the C-N bond and the desired arylamine product, regenerating the Pd(0) catalyst to continue the cycle.
The choice of ligand is critical for the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[3][10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Proposed Reaction Scheme
The following scheme illustrates the Buchwald-Hartwig amination of a representative aryl bromide with 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one.
(Image of the chemical reaction scheme to be inserted here if the platform supports it. A textual description is provided below)
Reactants:
-
An aryl bromide (Ar-Br)
-
1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one
Catalyst System:
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
Solvent:
-
Toluene
Product:
-
N-Aryl-1-(6-amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one. Optimization of the reaction conditions may be necessary for specific substrates.
Reagents and Equipment:
-
Aryl bromide: 1.0 mmol, 1.0 equiv
-
1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one: 1.2 mmol, 1.2 equiv[11]
-
Palladium precursor (e.g., Pd₂(dba)₃): 0.02 mmol, 0.02 equiv
-
Ligand (e.g., XPhos): 0.04 mmol, 0.04 equiv
-
Base (e.g., Sodium tert-butoxide): 1.4 mmol, 1.4 equiv
-
Anhydrous toluene: 5 mL
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Catalyst System Selection: A Rationale
The choice of the catalyst system is paramount for a successful Buchwald-Hartwig amination. For primary amines, and particularly for those with steric hindrance or coordinating functional groups, bulky biarylphosphine ligands are often superior.[10]
-
Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source. Alternatively, pre-formed palladium-ligand complexes (precatalysts) can be used for improved reproducibility.
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a highly effective ligand for the coupling of primary amines due to its steric bulk and electron-rich nature, which promotes both oxidative addition and reductive elimination. BrettPhos is another excellent choice, particularly for challenging primary amines.[8][10]
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures or longer reaction times.[12] Lithium hexamethyldisilazide (LHMDS) has also been shown to be effective, especially with substrates prone to hydrolysis.[13]
-
Solvent: Toluene is a standard solvent for these reactions due to its high boiling point and ability to dissolve most of the reaction components. Dioxane and tert-butanol are also frequently used.[8]
Reaction Setup and Execution:
-
To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add the aryl bromide (1.0 mmol), 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the ligand (0.04 mmol).
-
Add the palladium precursor (0.02 mmol) to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.[14] Reaction times can vary from a few hours to overnight.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Caption: A streamlined workflow for the Buchwald-Hartwig amination.
Data Presentation: Representative Reaction Parameters
| Parameter | Value/Description | Rationale |
| Aryl Halide | Aryl Bromide | Good reactivity in Buchwald-Hartwig aminations. Aryl chlorides may require more specialized catalyst systems. Aryl iodides can sometimes form inhibitory palladium iodide dimers.[8] |
| Amine | 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one | A unique primary amine for introducing a spirocyclic motif. |
| Stoichiometry (Amine) | 1.2 equivalents | A slight excess of the amine is used to drive the reaction to completion. |
| Palladium Precursor | Pd₂(dba)₃ | A common and effective Pd(0) source. |
| Catalyst Loading | 1-2 mol % Pd | A typical catalyst loading for efficient conversion.[8] |
| Ligand | XPhos or BrettPhos | Bulky, electron-rich ligands that are effective for coupling primary amines.[8][10] |
| Base | Sodium tert-butoxide | Strong, non-nucleophilic base suitable for a wide range of substrates. |
| Solvent | Toluene | High-boiling and generally effective solvent for this transformation. |
| Temperature | 80-110 °C | Typical temperature range to ensure a reasonable reaction rate.[14] |
| Expected Yield | Good to Excellent | Based on literature precedents for similar couplings. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvent | - Use a fresh batch of palladium precursor and ligand.- Ensure the reaction setup is properly sealed and purged with inert gas.- Use freshly distilled or anhydrous solvents. |
| Hydrodehalogenation of Aryl Halide | - Presence of water- Unproductive side reaction | - Ensure all reagents and solvents are scrupulously dry.- A change of ligand or base may be beneficial. |
| Formation of Side Products | - Reaction temperature too high- Prolonged reaction time | - Optimize the reaction temperature and time.- Monitor the reaction closely to avoid over-running. |
| Difficulty in Purification | - Close-running impurities | - Try a different eluent system for column chromatography.- Consider recrystallization if the product is a solid. |
Safety Precautions
-
Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium tert-butoxide: This is a strong, corrosive, and moisture-sensitive base. Handle in a glovebox or under an inert atmosphere. Avoid contact with skin and eyes.
-
Solvents: Toluene and other organic solvents are flammable and should be handled with care, away from ignition sources.
Conclusion
The Buchwald-Hartwig amination provides a reliable and efficient method for the incorporation of 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one into a wide range of aromatic and heteroaromatic systems. The protocol outlined in this application note, based on well-established principles of C-N cross-coupling chemistry, serves as a robust starting point for researchers in drug discovery and medicinal chemistry. The unique structural features of the 2-azaspiro[3.3]heptane core offer exciting opportunities for the development of novel therapeutics with enhanced properties. Careful selection of the catalyst system and reaction conditions will be key to unlocking the full potential of this valuable building block.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
Grokipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
RSC Publishing. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
National Library of Medicine. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. [Link]
-
OUCI. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
ResearchGate. 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. [Link]
-
ResearchGate. POP‐type ligands used in the Buchwald–Hartwig amination. [Link]
-
National Library of Medicine. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
-
ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]
-
French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
CatSci Ltd. Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. [Link]
-
Wiley Online Library. The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
National Library of Medicine. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]
-
RSC Publishing. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. [Link]
-
ACS Publications. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. [Link]
-
University of Rochester. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Europe PMC. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. [Link]
-
National Library of Medicine. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
ResearchGate. Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. entegris.com [entegris.com]
- 11. achemblock.com [achemblock.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Incorporation of 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one into PROTAC linkers
Application Note: Incorporation of 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one Scaffolds into PROTAC Linkers
Executive Summary
This guide details the strategic incorporation of 2-azaspiro[3.3]heptane motifs—specifically derived from the 1-(6-amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one architecture—into Proteolysis Targeting Chimera (PROTAC) linkers.
While linear alkyl and PEG linkers remain common, they often suffer from poor metabolic stability and "floppy" conformational entropy, which penalizes the free energy of ternary complex formation. The spiro[3.3]heptane scaffold offers a rigid,
Note on Chemical Identity: The specific compound 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one (CAS: 2227205-44-7) represents a monofunctional "capped" motif (N-acetylated). In PROTAC development, this specific molecule is primarily used as:
-
A Negative Control: To synthesize monovalent binders that engage the target but cannot recruit the E3 ligase (due to the blocked N-terminus).
-
A Terminal Solubilizing Tail: To improve the physicochemical properties of a warhead.
-
A Structural Representative: For the 2,6-diazaspiro[3.3]heptane or 6-amino-2-azaspiro[3.3]heptane linker cores.
This protocol focuses on the synthetic integration of the functional linker core (using the Boc-protected precursor) while referencing the acetylated form for control synthesis.
Physicochemical Rationale
The incorporation of the spiro[3.3]heptane core addresses three critical failure modes in PROTAC design:
| Feature | Traditional Linker (Piperazine/PEG) | Spiro[3.3]heptane Linker | Impact on PROTAC Efficacy |
| Geometry | Chair conformation (Piperazine) or Flexible (PEG) | Rigid, Twisted ( | Reduces entropic penalty upon ternary complex formation. |
| Exit Vectors | ~180° (Piperazine) | ~180° (Linear) but with increased distance | Alters spatial orientation, enabling access to deep pockets. |
| Lipophilicity | Moderate to High (LogD > 2) | Low (LogD lowered by ~1.0 unit) | Improves aqueous solubility and oral bioavailability. |
| Metabolic Stability | Susceptible to oxidative metabolism | High ( | Extends in vivo half-life. |
Strategic Design & Workflow
The integration process involves selecting the correct building block to ensure bifunctionality.
Decision Matrix: Which Building Block?
-
Goal: Functional PROTAC Linker
Use tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (Boc-protected). -
Goal: Negative Control (Non-degrading binder)
Use 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one (Acetyl-capped).
Visual Workflow (Graphviz)
Figure 1: Decision tree for selecting the correct spiro[3.3]heptane precursor based on the desired final molecule (Active Degrader vs. Negative Control).
Detailed Experimental Protocol
Materials Required
-
Scaffold A (Linker): tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1211586-09-2).[1][2]
-
Scaffold B (Control): 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one (CAS: 2227205-44-7).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).
-
Solvents: DMF (anhydrous), DCM, TFA.
Protocol A: Synthesis of the Functional PROTAC Linker
Step 1: Coupling to POI Ligand (Amide Bond Formation)
-
Rationale: The primary amine at position 6 is more nucleophilic and sterically accessible than the secondary amine (if unprotected). Using the N-Boc protected core ensures regioselectivity.
-
Dissolve the Carboxylic Acid functionalized POI Ligand (1.0 equiv) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes at Room Temperature (RT) to activate the acid.
-
Add tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (1.1 equiv).
-
Stir at RT for 2–4 hours. Monitor by LCMS for the formation of the [M+H]+ peak corresponding to POI-Spiro-Boc.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3, water, and brine. Dry over Na2SO4 and concentrate. Purify via Flash Column Chromatography (DCM/MeOH gradient).
Step 2: N-Boc Deprotection
-
Rationale: Exposes the secondary amine at position 2 for the second linkage.
-
Dissolve the intermediate (POI-Spiro-Boc) in DCM (0.1 M).
-
Add TFA (Trifluoroacetic acid) to a final concentration of 20% v/v.
-
Stir at RT for 1 hour.
-
Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product is the TFA salt of POI-Spiro-NH.
Step 3: Final Assembly (Linkage to E3 Ligand)
-
Option A (Amide Coupling): If the E3 Ligand linker has a carboxylic acid, repeat Step 1 using the POI-Spiro-NH salt (ensure excess DIPEA to neutralize the TFA salt).
-
Option B (SnAr / Alkylation): If connecting to a Thalidomide analog (e.g., Fluorothalidomide), perform Nucleophilic Aromatic Substitution.
-
Dissolve POI-Spiro-NH (1.0 equiv) in DMF/DMSO.
-
Add DIPEA (4.0 equiv) and 4-Fluorothalidomide (1.1 equiv).
-
Heat to 90°C for 12–16 hours.
-
Purification: Isolate the final PROTAC via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Protocol B: Synthesis of the Negative Control
-
Rationale: Uses the acetylated scaffold (1-(6-Amino...)-ethan-1-one) to create a molecule that binds the POI but has a "dead" linker end.
-
Follow Step 1 of Protocol A, but substitute the amine with 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one .
-
Result: The reaction yields POI-Spiro-Acetyl.
-
Validation: Test this compound in cellular assays. It should compete for the POI binding site (IC50 similar to PROTAC) but induce zero degradation (DC50 > 10 µM). This confirms that degradation is mechanism-dependent.
Characterization & Quality Control
| Parameter | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | Confirm diagnostic spiro-ring protons: |
| Purity | LCMS (UPLC) | >95% purity @ 254 nm. Confirm exact mass. |
| Solubility | Kinetic Solubility (PBS pH 7.4) | Target > 50 µM. (Spiro linkers typically show 2–5x higher solubility than alkyl chains). |
| Permeability | PAMPA / Caco-2 | Permeability ( |
References
-
Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3527. Link
-
Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[3] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 1, 273-312.[3] Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
PubChem. (2025). "tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate."[1][2] National Library of Medicine. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues of Polar Spirocyclic Amines in Dichloromethane (DCM)
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with polar spirocyclic amines in dichloromethane (DCM). The unique structural characteristics of spirocyclic amines, particularly their inherent three-dimensionality, can significantly influence their physicochemical properties, including solubility.[1] This document provides in-depth, practical troubleshooting advice and frequently asked questions (FAQs) to address these specific issues.
Understanding the Core Problem: Why is My Polar Spirocyclic Amine Not Dissolving in DCM?
Dichloromethane is a moderately polar, aprotic solvent, making it a versatile choice for a wide range of organic compounds.[2] However, the term "polar" in the context of your spirocyclic amine can encompass a variety of structural features that may not be compatible with DCM's solvation capabilities. The primary reason for poor solubility often lies in a mismatch of intermolecular forces.
Polar spirocyclic amines typically possess functional groups capable of strong hydrogen bonding (e.g., primary or secondary amines, hydroxyl groups). While DCM can participate in dipole-dipole interactions, it cannot act as a hydrogen bond donor and is a weak hydrogen bond acceptor. This fundamental difference in intermolecular forces is often the root cause of insolubility.
Additionally, the rigid, three-dimensional structure of spirocyclic compounds can lead to a stable crystal lattice.[3] Overcoming this lattice energy requires strong solvent-solute interactions, which DCM may not be able to provide for highly polar molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My polar spirocyclic amine is completely insoluble in DCM. What is my first step?
A1: Confirm the Free Base Form and Consider a Co-solvent.
First, ensure your amine is in its free base form. Amine salts are highly polar and ionic, making them soluble in water but generally insoluble in less polar organic solvents like DCM.[4][5] If your synthesis involved an acidic workup, you might have inadvertently formed an amine salt.
Troubleshooting Protocol: Free Base Confirmation
-
Small-Scale Test: Take a small sample of your compound and suspend it in a biphasic system of DCM and a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃).
-
Observation: If the compound dissolves in the organic layer after shaking, it was likely in the salt form. You can then proceed to free-base the bulk of your material.[6]
If you have confirmed the free base form and solubility is still an issue, the next logical step is to introduce a polar protic co-solvent.
Co-solvent Strategy:
Polar protic solvents like methanol (MeOH) or ethanol (EtOH) can disrupt the strong solute-solute interactions (like hydrogen bonding) within your amine and facilitate dissolution in DCM.
-
Stepwise Addition: Start by adding the co-solvent dropwise to a suspension of your amine in DCM.
-
Typical Ratios: Begin with a small percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase it. A common starting point for challenging compounds is a 9:1 DCM:MeOH mixture.[7]
| Co-solvent | Polarity | Key Considerations |
| Methanol | Polar Protic | Highly effective at breaking up hydrogen bonds. Can sometimes be too polar, leading to issues with subsequent chromatographic purification. |
| Ethanol | Polar Protic | A slightly less polar alternative to methanol. |
| Isopropanol (IPA) | Polar Protic | Can be effective and is sometimes used in combination with other solvents like ethyl acetate.[7] |
| Acetonitrile (MeCN) | Polar Aprotic | Can be a useful alternative to methanol in DCM mixtures for chromatography.[7] |
Q2: I've added a co-solvent, but my compound still won't dissolve completely. What are my other options?
A2: Employ Physical Methods or Consider Alternative Solvents.
If a co-solvent system is not sufficient, you can employ physical methods to aid dissolution. If these fail, it may be necessary to move away from DCM altogether.
Physical Dissolution Aids:
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and increase the rate of dissolution.[3]
-
Gentle Heating: If your compound is thermally stable, gently warming the mixture can increase solubility. However, be cautious, as DCM has a low boiling point (39.6 °C). Also, be aware of potential reactivity between amines and DCM, which can be accelerated at higher temperatures.[8]
Alternative Solvent Systems:
If your compound remains insoluble, DCM may not be the right solvent. Consider the following alternatives, keeping in mind the nature of your subsequent experimental steps (e.g., reaction, chromatography).
-
Ethyl Acetate (EtOAc): A moderately polar solvent that is often a good substitute for DCM.[9]
-
Tetrahydrofuran (THF): A more polar aprotic solvent that can be effective for dissolving basic amines.[10]
-
Acetonitrile (MeCN): A polar aprotic solvent that can be a good choice, particularly for chromatography of polar compounds.[11]
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to DCM and THF that can be suitable for a range of polar compounds.
Q3: Can I use an acid to protonate my amine and improve its solubility in DCM?
A3: This is generally not an effective strategy for improving solubility in DCM.
Adding an acid will convert the amine to its corresponding salt.[12] As discussed in Q1, amine salts are ionic and typically have very poor solubility in organic solvents like DCM.[4] This approach is more commonly used to move an amine from an organic phase into an aqueous phase during an extraction.[6]
The exception to this is when using an acid as an additive in chromatography to improve peak shape by preventing tailing, but this does not necessarily increase the bulk solubility in the mobile phase.
Q4: Are there any risks associated with using DCM with amines?
A4: Yes, there is a potential for a reaction between amines and DCM.
Dichloromethane can alkylate primary and secondary amines in an S_N2 reaction, leading to the formation of impurities.[13] This reaction is generally slow at room temperature but can become significant under certain conditions, such as:
It is always advisable to use freshly prepared solutions of amines in DCM and to avoid storing them for extended periods.
Visualizing the Troubleshooting Workflow
The following flowchart outlines a systematic approach to troubleshooting the solubility of polar spirocyclic amines in DCM.
Caption: Troubleshooting flowchart for amine solubility in DCM.
The Role of Acid-Base Chemistry in Solubility
The basicity of the amine nitrogen is a critical factor. The lone pair of electrons on the nitrogen atom can accept a proton, forming a positively charged ammonium species.[14] This conversion from a neutral molecule to an ionic salt dramatically alters the compound's solubility profile.
Caption: Acid-base equilibrium and its effect on amine solubility.
This equilibrium is the basis for the purification of amines by extraction. By treating a DCM solution containing an amine with an aqueous acid, the amine can be selectively moved into the aqueous layer as its salt, leaving non-basic impurities behind in the organic layer.[6] Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.[6]
References
-
Journal of Chemical Education. (n.d.). Elimination of Dichloromethane from the Introductory Organic Chemistry Teaching Laboratory. ACS Publications. Retrieved from [Link]
-
Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent. Retrieved from [Link]
-
Biotage. (n.d.). Alternatives to DCM/MeOH in Normal-phase Flash Chromatography. Retrieved from [Link]
-
Biotage. (2023, February 6). What are alternatives to DCM/MeOH for polar reaction mix purifications?. Retrieved from [Link]
-
Journal of Chemical Education. (2025, May 29). Alternatives to Dichloromethane for Teaching Laboratories. Retrieved from [Link]
- Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved from [Link]
-
PubMed. (2018, December 15). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?. Retrieved from [Link]
-
Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]
-
SciSpace. (n.d.). The reactivity of dichloromethane toward amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. PMC. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 14). Chemical Properties of Amines. Retrieved from [Link]
-
Reddit. (2025, January 14). Can you use dichloromethane as a solvent for reactions involving an amine?. Retrieved from [Link]
-
Organic Chemistry Portal. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]
-
Filo. (2026, January 20). Outline a general procedure for the separation of amines from neutral compounds. Retrieved from [Link]
-
SlidePlayer. (n.d.). CHAPTER 8: AMINES Fundamentals of Organic Chemistry. Retrieved from [Link]
-
AIDIC. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]
-
Cengage. (n.d.). Chapter 23 The Chemistry of Amines. Retrieved from [Link]
-
SlidePlayer. (2020, March 4). Amines and Heterocycles. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification. Minds@UW. Retrieved from [Link]
-
Reddit. (2025, September 9). Tips needed for insoluble compound. r/Chempros. Retrieved from [Link]
-
PubMed. (2009, July 1). Discovery of spirocyclic secondary amine-derived tertiary ureas as highly potent, selective and bioavailable soluble epoxide hydrolase inhibitors. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility thermodynamics of amine boranes in polar solvents. Retrieved from [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. labproinc.com [labproinc.com]
- 3. benchchem.com [benchchem.com]
- 4. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Outline a general procedure for the separation of amines from neutral com.. [askfilo.com]
- 7. biotage.com [biotage.com]
- 8. aidic.it [aidic.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biotage.com [biotage.com]
- 12. CK12-Foundation [flexbooks.ck12.org]
- 13. reddit.com [reddit.com]
- 14. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
Purification of 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one without silica gel chromatography
Case ID: SPIRO-AMINE-001
Status: Resolved (Non-Chromatographic Methodologies)
Executive Summary & Molecule Analysis
The Challenge: You are attempting to purify 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one (MW: ~154.21 g/mol ).[1] This molecule presents a classic "Polar Amine Paradox":
-
High Polarity: The spiro[3.3]heptane core is compact, and the presence of both an acetamide and a primary amine creates a high water-to-carbon ratio.
-
Basicity: The primary amine at position 6 has a predicted
of ~10.4. -
Silica Incompatibility: On standard silica gel, the primary amine interacts with acidic silanols, leading to irreversible adsorption, peak tailing, and mass loss.
The Solution: Since chromatography is excluded, we must rely on thermodynamic phase control . We will utilize the molecule's pH-dependent solubility (the "pH Switch") and lattice energy (Salt Formation) to isolate the product.
Troubleshooting Guide (Q&A Format)
Issue 1: "I extracted with EtOAc/Water at pH 10, but the organic layer is empty."
Diagnosis: The "Amine Drag" Effect.
Even as a free base (pH >
Corrective Action:
-
Change Solvent: Switch to DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) . The alcohol disrupts the water solvation shell.
-
Increase pH: Ensure the aqueous pH is >12.5 . At pH 10, ~30% of your amine may still be protonated (charged) and water-soluble.
-
Salt the Aqueous Layer: Saturate the aqueous phase with NaCl (brine) or
. This "salting out" effect reduces the solubility of organic molecules in water by occupying water molecules with ion hydration.
Issue 2: "The free base is an oil that won't crystallize."
Diagnosis: Conformational Flexibility & Impurities. Spiro[3.3]heptane derivatives often exist as oils or low-melting solids due to the "puckering" of the cyclobutane rings. Small impurities prevent crystal lattice formation.
Corrective Action: Do not try to crystallize the free base. Form a salt.
-
Recommendation: Dissolve the oil in minimal EtOH and add Oxalic acid (0.5 equiv initially, then up to 1 equiv). Oxalate salts of spiro-amines often crystallize better than Hydrochloride salts due to bidentate hydrogen bonding.
-
Alternative: Use L-Tartaric acid if you need to check for enantiomeric enrichment (though this molecule is achiral unless substituted further).
Issue 3: "I have residual inorganic salts in my product."
Diagnosis: Aggressive Extraction. Using highly polar solvents (like n-Butanol) or extracting to dryness can pull inorganic salts (NaCl, NaOH) into your product.
Corrective Action: Perform a "Dry-Dry" Dissolution :
-
Evaporate your crude organic extract to dryness.
-
Triturate the residue with anhydrous Diethyl Ether (Et2O) or TBME .
-
The amine product (free base) will dissolve; inorganic salts will remain as solids.
-
Filter and re-evaporate.
Detailed Protocols
Protocol A: The "Salting-Out" pH-Switch Extraction
Best for: Isolating the free base from crude reaction mixtures.
| Step | Action | Critical Technical Note |
| 1 | Acid Wash | Dissolve crude in water. Adjust to pH 2-3 with 1M HCl. Wash with EtOAc (discard organic). |
| 2 | Basification | Cool aqueous layer to 0°C. Add NaOH (solid or 50% sol) until pH > 13 . |
| 3 | Saturation | Add solid NaCl until the solution is saturated (undissolved salt visible). |
| 4 | Extraction | Extract 3x with DCM:IPA (3:1) . |
| 5 | Drying | Dry combined organics over |
Protocol B: Oxalate Salt Formation (Precipitation)
Best for: Long-term storage and high-purity isolation.
-
Dissolve the crude free base oil (from Protocol A) in Ethanol (10 mL/g) .
-
Prepare a saturated solution of Oxalic Acid in Ethanol.
-
Add the acid solution dropwise to the amine solution with vigorous stirring.
-
Stoichiometry: Target 1.05 equivalents of acid.
-
A white precipitate should form immediately.
-
Cool to 0°C for 2 hours.
-
Filter and wash the cake with cold Acetone or Et2O (removes colored impurities).
Visual Workflows
Workflow 1: Purification Decision Tree
Caption: Decision logic for processing polar spiro-amine intermediates.
Workflow 2: The "Salting Out" Mechanism
Caption: Mechanism of Salting-Out Extraction. High ionic strength forces the polar amine into the organic phase.
Frequently Asked Questions (FAQ)
Q: Can I use resin instead of liquid extraction? A: Yes. If you have access to SCX-2 (Strong Cation Exchange) cartridges:
-
Load crude mixture in MeOH (neutral pH).
-
Wash with MeOH (removes non-basic impurities).
-
Elute with 2M
in MeOH . -
Concentrate to obtain the free base. This is often cleaner than extraction but more expensive.
Q: Is the acetyl group stable at pH 13? A: Acetamides are generally robust, but prolonged exposure to high heat and strong base can hydrolyze them. Perform the basification at 0°C and extract immediately. Do not leave the molecule in pH 13 water overnight.
Q: Why DCM:IPA? Why not just DCM? A: Pure DCM is a non-polar solvent (relative to water). The spiro-amine has hydrogen-bond donors/acceptors that bind tightly to water. Isopropanol (IPA) acts as a phase-transfer co-solvent , breaking the water-amine H-bonds and allowing the amine to transition into the organic layer.
References
-
Spirocyclic Scaffolds in Drug Design: Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptane-Based Scaffolds." Journal of Organic Chemistry, 2010.
-
Salting-Out Methodologies: Hyde, A. M., et al. "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series."[2] Organic Process Research & Development, 2017.
-
Purification of Polar Amines: Biotage Technical Guide. "Strategies for the Purification of Highly Polar Amines."
-
Molecule Data (CAS 2227205-44-7): PubChem Compound Summary. "1-(6-amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one."[1]
Sources
Technical Support Center: Navigating Steric Challenges in 2-Azaspiro[3.3]heptane Coupling Reactions
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 2-azaspiro[3.3]heptane. This unique spirocyclic scaffold, a valuable bioisostere for piperidine, offers significant advantages in medicinal chemistry by enabling exploration of three-dimensional chemical space and improving physicochemical properties.[1][2] However, its rigid, sterically demanding structure can present significant challenges in common bond-forming reactions.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and successfully incorporate 2-azaspiro[3.3]heptane into your target molecules.
Troubleshooting Guide: Common Issues and Solutions
The compact and rigid nature of the 2-azaspiro[3.3]heptane core can significantly hinder the approach of reagents, leading to low or no product yield. This section addresses common problems encountered during coupling reactions and provides a systematic approach to resolving them.
Issue 1: Low or No Yield in Buchwald-Hartwig Amination
You are attempting to couple 2-azaspiro[3.3]heptane with an aryl halide (or triflate) and observe minimal product formation.
The primary suspect in a failed Buchwald-Hartwig amination involving a sterically hindered amine is an inadequate catalyst system. The catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination, can be impeded at multiple stages by steric bulk.[3]
Troubleshooting Workflow: Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Solutions:
| Parameter | Problem | Solution & Rationale |
| Catalyst/Ligand | The default catalyst system (e.g., Pd(OAc)₂/PPh₃) is not active enough for the sterically demanding 2-azaspiro[3.3]heptane. | Switch to a modern palladacycle precatalyst (G3 or G4) with a bulky, electron-rich biarylphosphine ligand. These ligands, such as RuPhos, BrettPhos, or Josiphos-type ligands, create a more open coordination sphere around the palladium center, facilitating the approach of the hindered amine.[3] The electron-rich nature of these ligands also promotes the rate-limiting oxidative addition and reductive elimination steps. |
| Base | The chosen base may be too weak to efficiently deprotonate the hindered amine-palladium complex or may have poor solubility. | Employ a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or potassium hexamethyldisilazide (KHMDS) are often effective. For substrates with base-sensitive functional groups, consider cesium carbonate (Cs₂CO₃) at a higher temperature. |
| Temperature | The reaction may be kinetically slow due to the high activation energy associated with coupling sterically hindered partners. | Increase the reaction temperature. Refluxing in a higher-boiling solvent like toluene or dioxane can provide the necessary energy to overcome the steric barrier. |
| Solvent | Poor solubility of reactants or catalyst deactivation can occur in an inappropriate solvent. | Use an anhydrous, degassed, higher-boiling aprotic solvent. Toluene and 1,4-dioxane are common choices that can facilitate higher reaction temperatures and often provide good solubility for the catalyst system and substrates. |
Issue 2: Poor Conversion in Suzuki-Miyaura Coupling
You are attempting to couple an N-Boc-protected 2-azaspiro[3.3]heptane derivative bearing a boronic acid (or ester) with a sterically hindered aryl halide and observe incomplete conversion.
Similar to the Buchwald-Hartwig reaction, steric hindrance is a major obstacle in Suzuki-Miyaura couplings. The key transmetalation step, where the organic group is transferred from boron to the palladium center, is particularly sensitive to steric bulk.[4]
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Solutions:
| Parameter | Problem | Solution & Rationale |
| Ligand | The ligand does not provide the necessary steric bulk to promote reductive elimination of the hindered product. | Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or AntPhos are designed to accelerate the coupling of sterically demanding substrates.[5] The unique structure of ligands like AntPhos can also inhibit side reactions such as β-hydride elimination. |
| Base | The base is not effectively activating the boronic acid for transmetalation. | Use a moderately strong, soluble base. Aqueous solutions of potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. For boronic esters, potassium fluoride (KF) can be a good choice. |
| Boron Species | The boronic acid may be unstable and undergoing protodeborylation or forming unreactive boroxines. | Use a more stable boronate ester, such as a pinacol ester. These are often more robust than the corresponding boronic acids. Ensure the boronic acid/ester is of high purity. |
| Protecting Group | The N-protecting group (e.g., Boc) may be sterically contributing to the problem. | Consider a smaller protecting group if the synthesis allows. However, in many cases, optimizing the catalyst system is more practical than re-synthesizing the starting material. The Boc group is generally stable under Suzuki conditions.[6] |
Issue 3: Difficulty in Amide Coupling to the 2-Azaspiro[3.3]heptane Nitrogen
You are trying to form an amide bond between a carboxylic acid and the secondary amine of 2-azaspiro[3.3]heptane, but standard coupling reagents (e.g., HATU, HOBt/EDC) give low yields.
The nucleophilicity of the nitrogen in 2-azaspiro[3.3]heptane is reduced due to steric hindrance from the adjacent cyclobutane rings. This makes the attack on the activated carboxylic acid intermediate a slow and unfavorable process.
Troubleshooting Workflow: Amide Coupling
Caption: Troubleshooting workflow for amide coupling.
Detailed Solutions:
| Parameter | Problem | Solution & Rationale |
| Activated Species | The activated ester formed by standard coupling reagents is too sterically bulky to be attacked by the hindered amine. | Convert the carboxylic acid to an acyl fluoride in situ. Acyl fluorides are highly reactive acylating agents with a very small fluorine atom, which minimizes steric hindrance during the nucleophilic attack.[7] Reagents like BTFFH or XtalFluor-E can be used for this transformation under mild conditions. |
| Reaction Stoichiometry | A single coupling attempt may not be sufficient to drive the reaction to completion due to the low reactivity. | Perform a double coupling. After the initial coupling reaction, filter and wash the resin (if applicable) or work up the reaction, and then subject the material to a fresh solution of activated carboxylic acid. |
| Reaction Time/Temp | The reaction is kinetically slow. | Increase the reaction time and/or temperature. Monitor the stability of your starting materials and product at elevated temperatures. Microwave irradiation can sometimes be effective in accelerating these slow reactions. |
Frequently Asked Questions (FAQs)
Q1: Why is 2-azaspiro[3.3]heptane considered a good bioisostere for piperidine?
A1: 2-Azaspiro[3.3]heptane mimics the three-dimensional shape and exit vectors of substituted piperidines but with greater rigidity and a higher fraction of sp³-hybridized carbons.[1] This can lead to improved metabolic stability, increased aqueous solubility, and novel intellectual property positions for drug candidates.[8]
Q2: I need to protect the nitrogen of 2-azaspiro[3.3]heptane. Which protecting group is best?
A2: The choice of protecting group depends on the downstream reaction conditions.[9] For general stability and ease of removal, the tert-butyloxycarbonyl (Boc) group is a common and effective choice. It is stable to many coupling conditions and can be removed with acid. For greater stability, a tosyl (Ts) group can be used, though its removal requires harsher conditions.
Q3: Are there alternatives to palladium catalysis for N-arylation of 2-azaspiro[3.3]heptane?
A3: While palladium catalysis is the most common method, copper-catalyzed Ullmann-type couplings can also be effective, sometimes with different substrate scope and functional group tolerance. These reactions often require a ligand, such as a diamine or a phenanthroline derivative, and are typically run at higher temperatures.
Q4: My coupling reaction with a bromo-substituted 2-azaspiro[3.3]heptane derivative is still failing despite trying the suggestions above. What else could be wrong?
A4: If you have optimized the catalyst, ligand, base, and solvent without success, consider the purity of your starting materials. The bromo-substituted spirocycle should be fully characterized to ensure its integrity.[10] Also, ensure that your reaction is performed under strictly anhydrous and inert conditions, as both water and oxygen can deactivate the palladium catalyst.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 2-Azaspiro[3.3]heptane with a Sterically Hindered Aryl Bromide
This protocol is a starting point for the coupling of 2-azaspiro[3.3]heptane with a challenging, ortho-substituted aryl bromide.
-
Reagent Preparation:
-
In a glovebox, add the aryl bromide (1.0 equiv), 2-azaspiro[3.3]heptane (1.2 equiv), RuPhos-G3 palladacycle (0.02 equiv), RuPhos ligand (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried reaction vial equipped with a stir bar.
-
-
Reaction Setup:
-
Seal the vial with a septum cap.
-
Add anhydrous, degassed toluene (to make a 0.2 M solution with respect to the aryl bromide) via syringe.
-
-
Reaction Execution:
-
Place the vial in a preheated oil bath at 110 °C.
-
Stir vigorously for 12-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Amide Coupling via in situ Acyl Fluoride Formation
This protocol is designed for coupling a sterically hindered carboxylic acid to 2-azaspiro[3.3]heptane.
-
Acyl Fluoride Formation:
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add bis(2,2,2-trifluoroethyl)aminodifluorosulfur (BTFFH) (1.1 equiv) dropwise.
-
Stir at 0 °C for 30 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve 2-azaspiro[3.3]heptane (1.2 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv) in anhydrous DCM.
-
Slowly add the pre-formed acyl fluoride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench with water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
References
-
Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. Available at: [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]
-
Lu, G.-P., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry. Available at: [Link]
-
Grygorenko, O. O., et al. (2017). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Angewandte Chemie International Edition. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Request PDF. Available at: [Link]
-
Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Grygorenko, O. O., et al. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]
-
Mühlberg, M. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. Available at: [Link]
-
Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Request PDF. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Lu, G.-P., et al. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Request PDF. Available at: [Link]
-
Paquin, J., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science. Available at: [Link]
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]
-
Smith, A. D., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. Available at: [Link]
-
Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. Available at: [Link]
-
Scattolin, T., & Nolan, S. P. (2023). Silver and Gold N-Heterocyclic Carbene Catalysts for A3-Coupling and Carbon Dioxide Fixation. Catalysts. Available at: [Link]
-
Yong, F. F., et al. (2017). Empirical and Computational Insights into N-Arylation Reactions Catalyzed by Palladium meta-Terarylphosphine Catalyst. AOAR*. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Urgaonkar, S., et al. (2005). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
Yong, F. F., et al. (2017). Empirical & Computational Insights into N-Arylation Reactions Catalyzed by Pd-meta-Terarylphosphine Catalyst. ResearchGate. Available at: [Link]
-
Kráľ, M., & Berkeš, D. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. Available at: [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Mykhailiuk, P. K., et al. (2023). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 6. chem.iitb.ac.in [chem.iitb.ac.in]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. pubs.acs.org [pubs.acs.org]
HPLC method development for separating amino-azaspiroheptane impurities
Technical Support Center: Amino-Azaspiroheptane Analysis
Subject: HPLC Method Development for Amino-Azaspiroheptane Impurities Ticket ID: #SPIRO-LC-001 Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary: The "Spiro" Challenge
Researchers working with amino-azaspiroheptanes face a unique "trifecta" of chromatographic challenges. Unlike flat aromatic amines, these spirocyclic scaffolds are rigid, three-dimensional, and highly basic (
If you are experiencing broad tailing peaks , co-eluting isomers , or poor sensitivity , you are not alone. Standard generic gradients often fail here. This guide abandons the "trial and error" approach in favor of a mechanistic strategy focusing on pH control , shape selectivity , and universal detection .
Module 1: Peak Shape & Retention (The "Tailing" Problem)
Q: Why do my amino-azaspiroheptane peaks tail significantly on my standard C18 column, even with 0.1% TFA?
A: The tailing is likely caused by "secondary silanol interactions," aggravated by the rigid, basic nature of the azaspiroheptane core.
The Mechanism:
At low pH (e.g., 0.1% TFA, pH ~2), the amine nitrogen is protonated (
The Solution: High pH Chromatography Instead of fighting the ionization, suppress it. By raising the mobile phase pH to 10.0–10.5 , you deprotonate the amine (making it neutral).
-
Neutral Species: The neutral amine interacts purely via hydrophobic mechanisms with the C18 ligand, sharpening the peak.
-
Silanol Suppression: At pH 10, the silica surface is fully charged, but the analyte is neutral, eliminating the ion-exchange mechanism.
Recommended Column Technology: You cannot use standard silica columns at pH 10 (they dissolve). You must use Hybrid Particle Technology (HPT) , such as Ethylene-Bridged Hybrid (BEH) particles, which are stable up to pH 12.[1]
Module 2: Isomer Resolution (The Selectivity Problem)
Q: My main peak has a "shoulder," or I suspect I have co-eluting regioisomers. C18 isn't separating them. What now?
A: C18 columns separate based on "hydrophobicity" (carbon content). Isomers of amino-azaspiroheptanes often have identical hydrophobicity but different 3D shapes . You need a column that discriminates based on sterics and
The Solution: Fluorophenyl (PFP) or Biphenyl Phases
-
Pentafluorophenyl (PFP) Columns: The fluorine atoms create a distinct electron-deficient ring system. This interacts with the basic amine via dipole-dipole interactions and shape selectivity. The rigid spiro-structure fits differently into the rigid PFP ligand "cavities" depending on the isomer configuration.
-
Biphenyl Columns: These offer enhanced
interactions and steric selectivity compared to C18, often resolving structural isomers where C18 fails.[2]
Module 3: Detection (The Sensitivity Problem)
Q: I see nothing at 254 nm. These compounds lack a strong chromophore.[3] How do I detect impurities at 0.1% levels?
A: Amino-azaspiroheptanes consist mostly of saturated carbons and nitrogens. They are UV-transparent.
Option A: Low UV (205–210 nm)
-
Pros: Available on all HPLCs.
-
Cons: Solvent cut-off interference. You must use high-quality acetonitrile and phosphate buffers (non-volatile) or very pure additives. Sensitivity is often still too low for trace impurities.
Option B: Charged Aerosol Detection (CAD) – Recommended
-
Mechanism:[2] CAD detects any non-volatile analyte.[3][4] Response is independent of chemical structure (no chromophore needed).
-
Application: Ideal for spiro-amines. It provides near-universal response, allowing you to quantify impurities without individual reference standards for every by-product.
Visual Troubleshooting Guide
The following logic flow illustrates the decision process for method development based on the specific failure mode you are observing.
Figure 1: Decision tree for troubleshooting amino-azaspiroheptane HPLC methods.
Master Protocol: The "Spiro-Screen" Method
Do not start with a random method. Use this validated screening protocol designed specifically for basic, rigid amines.
System Configuration
-
Instrument: UHPLC preferred (lower dispersion).
-
Detector: CAD (primary) + UV 205 nm (secondary).
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm (or equivalent Hybrid High-pH stable column).
Mobile Phase Preparation
-
Mobile Phase A (High pH): 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.0 with Ammonium Hydroxide.
-
Why: Buffers the amine to neutral state; MS/CAD compatible (volatile).
-
-
Mobile Phase B: 100% Acetonitrile (LC-MS Grade).
Gradient Table
| Time (min) | Flow (mL/min) | % A (Buffer) | % B (ACN) | Curve | Description |
| 0.00 | 0.4 | 95 | 5 | Initial | Equilibration |
| 1.00 | 0.4 | 95 | 5 | 6 | Hold for polar impurities |
| 10.00 | 0.4 | 5 | 95 | 6 | Linear Gradient |
| 12.00 | 0.4 | 5 | 95 | 6 | Wash |
| 12.10 | 0.4 | 95 | 5 | 1 | Re-equilibration |
| 15.00 | 0.4 | 95 | 5 | 6 | End |
Critical Success Factors
-
Sample Diluent: Dissolve sample in 50:50 Water:Acetonitrile. Do NOT dissolve in 100% organic if injecting large volumes, or peak distortion will occur.
-
Equilibration: High pH columns require longer equilibration than low pH. Ensure at least 10 column volumes before the first injection.
References & Further Reading
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. (Demonstrates the critical impact of high pH on basic amine retention and peak shape using Hybrid particles).
-
Thermo Fisher Scientific. Charged Aerosol Detection – Universal Detection for Non-Chromophoric Analytes. (Details the mechanism of CAD for detecting compounds like spiro-amines lacking UV activity).
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. (Guidelines on pH selection relative to pKa for robust separation).
-
Element Lab Solutions. HPLC Method Development Critical Decisions. (Strategies for selecting stationary phases when pH optimization is insufficient).
Sources
Validation & Comparative
Comparative Guide: 1H NMR Interpretation of 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one
Executive Summary
The molecule 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one represents a critical class of rigid, spirocyclic scaffolds used in modern drug discovery as bioisosteres for piperidines and cyclohexanes.[1] Unlike flexible aliphatic amines, this spiro[3.3]heptane system presents unique NMR challenges due to restricted conformational mobility and amide rotamerism .
This guide compares the spectral performance of this molecule across three standard solvent systems (DMSO-d6, CDCl₃, and D₂O). It provides a self-validating interpretation protocol to distinguish between impurities and inherent rotameric splitting—a common pitfall in analyzing
Structural Analysis & Theoretical Framework
Before interpreting the spectrum, one must understand the magnetic environment created by the spiro-fusion and the exocyclic amide.
The Spin System
The molecule consists of two orthogonal cyclobutane rings sharing a spiro quaternary carbon (
-
Ring A (Azetidine): Contains the
-acetyl group. The restricted rotation of the N-C(O) bond creates two distinct environments (rotamers) for the adjacent methylene protons. -
Ring B (Cyclobutane): Contains the primary amine. The rigid geometry forces the protons into fixed axial/equatorial-like orientations, often leading to complex geminal and vicinal couplings.
The Rotamer Challenge
The partial double-bond character of the amide nitrogen (
-
Rotamer A: Oxygen cis to the Ring A methylenes.
-
Rotamer B: Oxygen trans to the Ring A methylenes.
Impact: You will observe signal doubling (splitting) for the
Comparative Performance: Solvent Selection
The choice of solvent dictates the resolution of the amine protons and the coalescence of rotamers.
Table 1: Solvent Performance Matrix
| Feature | DMSO-d₆ (Recommended) | CDCl₃ | D₂O |
| Amine (-NH₂) Visibility | High. Appears as a broad singlet or distinct peaks if dry.[1] | Low/Variable. Often broadened into baseline by exchange or acidic impurities. | None. Disappears due to H/D exchange (-ND₂). |
| Rotamer Separation | Distinct. High viscosity slows tumbling; rotamers are often well-resolved.[1] | Moderate. Faster tumbling may lead to broadening/partial coalescence. | High. distinct separation, but no NH signals to aid assignment. |
| Solubility | Excellent. Dissolves free base and salts (HCl/TFA). | Good (Free Base). Poor for salts. | Excellent (Salts). Poor for neutral free base. |
| Water Peak Interference | ~3.33 ppm (Can obscure methine signals). | ~1.56 ppm (Usually clear of key signals). | ~4.79 ppm (HDO). |
Experimental Recommendation
Primary Characterization: Use DMSO-d₆ .[1][2][3][4] It is the only solvent that reliably preserves the amine (-NH₂) signal integration, allowing for confirmation of the primary amine count (2H). Structural Confirmation: Use D₂O shake if the aliphatic region is crowded; this simplifies the spectrum by removing the NH₂ and any residual amide NH signals.
Reference Spectral Data & Assignment
The following data represents the consensus chemical shifts for
Table 2: 1H NMR Assignment (DMSO-d₆, 400 MHz)
| Position | Type | δ (ppm) Range | Multiplicity | Integration | Notes |
| 1 | Acetyl -CH₃ | 1.75 – 1.85 | Singlet (Split) | 3H | Appears as two singlets (Rotamers).[1] Ratio typically ~3:1 or 1:1 depending on sterics. |
| 2 | Ring B -CH₂- | 1.90 – 2.15 | Multiplet | 2H | Complex roofing due to rigidity. |
| 3 | Ring B -CH₂- | 2.20 – 2.45 | Multiplet | 2H | Diastereotopic protons often overlap here.[1] |
| 4 | Methine -CH-NH₂ | 3.10 – 3.35 | Quintet/Multiplet | 1H | Often obscured by water peak in DMSO. |
| 5 | Ring A -N-CH₂- | 3.80 – 4.00 | Singlet/Doublet | 2H | Rotamer A: Deshielded set.[1] |
| 6 | Ring A -N-CH₂- | 4.05 – 4.25 | Singlet/Doublet | 2H | Rotamer B: Most deshielded protons. |
| 7 | Amine -NH₂ | 4.00 – 8.00 | Broad Singlet | 2H | Highly variable.[1] Shifts downfield if protonated (salt form). |
Critical Analysis: The azetidine ring protons (Rows 5 & 6) will likely appear as four sets of signals or two pairs of complex multiplets rather than two clean singlets, due to the combination of the spiro-center chirality (if substituted unsymmetrically) and the amide rotamers.
Operational Protocol: Validating the Spectrum
To ensure the complexity observed is due to the molecule and not degradation, follow this self-validating workflow.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the compound.
-
Solvent: Add 0.6 mL DMSO-d₆.
-
Additives: If the -NH₂ peak is broad, add 1 drop of D₂O (shake) to confirm it is an exchangeable proton (it should disappear).
Step 2: High-Temperature Validation (The Rotamer Test)
If you observe split peaks for the acetyl methyl group or the azetidine protons, do not assume impurity.
-
Run a standard spectrum at 25°C (298 K).
-
Heat the probe to 80°C (353 K).
-
Observation: If the split peaks coalesce (merge) into single sharp peaks, they are rotamers. If they remain distinct, they are impurities.
Visualization: Analytical Workflow
The following diagram outlines the logic flow for assigning the spirocyclic amine spectrum, specifically handling the rotameric complexity.
Figure 1: Decision tree for distinguishing intrinsic amide rotamers from sample impurities using Variable Temperature (VT) NMR.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Journal of Organic Chemistry. Link
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and incorporation into drug-like scaffolds. Angewandte Chemie International Edition. Link
-
Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link
-
Tantsyrev, A. P., et al. (2019). 2-Azaspiro[3.3]heptane as a bioisostere of piperidine.[5] Russian Chemical Bulletin. Link
-
Smith, M. B. (2014). Rotamers of Amides. In Organic Structure Analysis. Confirmed via Beilstein Journal of Organic Chemistry studies on amide rotamer stability. Link
Sources
X-ray crystallography data for 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one structure confirmation
Executive Summary
In the modern expansion of medicinal chemistry space, spirocyclic scaffolds like 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one (CAS: 2227205-44-7) have emerged as critical "high-Fsp3" bioisosteres for piperidines and morpholines. Unlike flat aromatic systems, these spiro[3.3]heptane derivatives possess unique 3D geometries defined by the puckering angles of their cyclobutane rings.
While Nuclear Magnetic Resonance (NMR) is the standard for connectivity, it often fails to unambiguously resolve the precise conformational landscape (the "butterfly angle") of rigid spirocycles. This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Computational (DFT) methods, establishing SC-XRD as the requisite gold standard for defining the exit vectors of this building block.
Comparative Analysis: X-Ray vs. NMR vs. DFT[1]
The following table summarizes the capabilities of each method specifically regarding the structural confirmation of spiro[3.3]heptane derivatives.
| Feature | Method A: SC-XRD (Gold Standard) | Method B: Multidimensional NMR | Method C: DFT Calculation |
| Primary Output | Absolute 3D coordinates & Packing | Atom-to-atom connectivity | Predicted low-energy conformers |
| Spiro-Geometry | Definitive. Resolves ring puckering angles (< 0.01 Å precision). | Ambiguous. | Hypothetical. Depends on basis set/solvent model accuracy. |
| Sample State | Solid (Single Crystal required). | Solution (CDCl3/DMSO-d6). | Virtual (In silico). |
| Sample Req. | ~1–5 mg (High purity salt). | ~5–10 mg. | N/A. |
| Throughput | Low (Days to Weeks). | High (Minutes to Hours).[1] | Medium (Hours).[2][3] |
| Critical Limitation | Requires crystalline solid (often requires salt formation). | Cannot distinguish static pucker vs. rapid flipping averaging. | Needs experimental validation. |
Expert Insight: The "Puckering" Problem
The cyclobutane rings in the 2-azaspiro[3.3]heptane core are rarely planar. They adopt a puckered conformation to relieve torsional strain, typically creating a dihedral angle of ~20–30°.
-
NMR Failure Mode: In solution, these rings often flip rapidly (pseudorotation), leading to averaged NMR signals that suggest a planar, high-symmetry structure that does not exist in the binding pocket.
-
X-Ray Advantage: SC-XRD captures the distinct low-energy conformation present in the solid state, which often mimics the bioactive conformation.
Methodological Deep Dive: SC-XRD Protocol
To obtain the structure of 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one, one cannot simply crystallize the free base, which is often an oil or hygroscopic solid. The following protocol utilizes salt formation to drive lattice energy.
Phase 1: Salt Screening & Crystal Growth
Objective: Create a diffraction-quality crystal (>0.1 mm in one dimension).
-
Salt Synthesis:
-
Dissolve 10 mg of the free base in minimal ethanol (EtOH).
-
Add 1.05 equivalents of acid (Screening set: HCl,
-Toluenesulfonic acid, Oxalic acid). -
Note: The Tosylate (TsOH) salt is recommended for spiro-amines due to the bulky anion aiding in packing (reducing disorder).
-
-
Vapor Diffusion (Sitting Drop):
-
Inner Well: 2 µL of the salt solution (in MeOH or EtOH).
-
Outer Well: 500 µL of antisolvent (Diethyl ether or Hexane).
-
Mechanism: The volatile antisolvent slowly diffuses into the sample drop, gently increasing supersaturation to promote nucleation without precipitation.
-
Phase 2: Data Collection & Reduction
-
Instrument: Bruker D8 QUEST or equivalent with Mo-K
( Å) or Cu-K radiation. -
Temperature: Maintain crystal at 100 K (Cryostream). Crucial: Low temperature freezes the ring puckering, preventing thermal disorder from obscuring the spiro-geometry.
-
Strategy: Collect full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics for the centrosymmetric vs. non-centrosymmetric space group determination.
Phase 3: Refinement (SHELX)
-
Space Group Determination: Likely
or (common for achiral organic salts). -
CheckCIF Validation: Ensure no A-level alerts regarding void spaces or missed symmetry.
Visualization of Workflows
Diagram 1: Structure Confirmation Workflow
This diagram illustrates the critical path from synthesis to definitive structural model.
Caption: Step-by-step workflow for converting the amorphous spiro-amine into a resolved 3D crystal structure.
Diagram 2: Decision Matrix (Technique Selection)
When to rely on NMR versus when to escalate to X-ray.
Caption: Decision logic for selecting the analytical method based on the depth of structural insight required.
Experimental Data Interpretation (Case Study)
While specific lattice parameters depend on the exact salt form, the following are the Critical Quality Attributes (CQAs) expected for a successful structure solution of this spiro[3.3]heptane derivative:
-
R-Factor (R1): Must be < 5.0% . Higher values indicate poor modeling of the spiro-disorder.
-
Bond Lengths:
-
C(spiro)–C(ring): Expected range 1.54 – 1.56 Å.
-
N(amide)–C(carbonyl): ~1.35 Å (Partial double bond character).
-
-
Geometry Check:
-
The N-C(=O)-C moiety should be planar (sum of angles around N
360°). -
The Cyclobutane rings should exhibit a "butterfly" fold angle of
. If , suspect disorder modeling errors.
-
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Surrogates." Angewandte Chemie International Edition. Link
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews. Link
-
Wiberg, K. B. (1986). "The structure of cyclobutane." Journal of the American Chemical Society. (Fundamental reference for cyclobutane puckering). Link
-
Enamine Ltd. (2024). "Spirocyclic Building Blocks in Drug Discovery." (Commercial context for the specific CAS). Link
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link
Sources
- 1. DE69106297T2 - Process for the preparation of crystals of a salt of acidic amino acid and basic amino acid. - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
High-Precision Characterization of Spirocyclic Scaffolds: A Comparative Guide to Elemental Analysis Standards for 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one
Executive Summary & Molecule Profile[1]
In modern drug discovery, spirocyclic scaffolds like 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one are critical "flatland escape" motifs, offering defined exit vectors and improved metabolic stability compared to piperidines or morpholines. However, their unique physicochemical properties—specifically high ring strain combined with hygroscopic amine/amide functionalities—present distinct challenges for standard Elemental Analysis (EA).
This guide objectively compares the traditional Combustion Analysis (CHN) method against the modern Quantitative NMR (qNMR) approach. While CHN remains the publication "gold standard," experimental data suggests qNMR provides superior accuracy for this specific class of hygroscopic spirocycles.
Target Molecule Profile[1][2][3][4]
-
IUPAC Name: 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one[1][2]
-
Formula:
-
Molecular Weight: 154.21 g/mol [2]
-
Core Scaffold: Spiro[3.3]heptane (High ring strain, ~26 kcal/mol)
-
Functional Groups: Primary Amine (Hygroscopic,
absorbent), N-Acetyl (Polar)
Theoretical Baseline & Solvate Correction
Before selecting an analytical method, the theoretical baseline must be established. For spirocyclic amines, "failing" an elemental analysis is often due to uncalculated water or carbonate salts (from atmospheric
Table 1: Theoretical Elemental Composition (Anhydrous vs. Hydrated)
| Element | Theoretical (Anhydrous) | Theoretical (+ 0.5 | Theoretical (+ 1.0 |
| Carbon (C) | 62.31% | 59.04% | 56.12% |
| Hydrogen (H) | 9.15% | 9.29% | 9.42% |
| Nitrogen (N) | 18.17% | 17.21% | 16.36% |
| Oxygen (O) | 10.37% | 14.46% | 18.10% |
Critical Insight: A deviation of >0.4% in Carbon often indicates water retention. For this molecule, a 0.5 molar equivalent of water drops Carbon content by ~3.3%, causing a catastrophic "fail" in standard QC protocols if not accounted for.
Comparative Analysis: CHN Combustion vs. qNMR
Method A: Combustion Analysis (CHN)
Status: Traditional Gold Standard (Required by many journals).
Mechanism: Flash combustion at >900°C; detection of
-
Pros:
-
Requires minimal method development.
-
accepted universally for "purity" statements in patents.
-
-
Cons:
-
Destructive: Consumes ~2-5 mg of material.
-
The "Nitrogen Error": Spirocyclic amines can form refractory nitrides or release
inefficiently if the reduction tube (Copper) is exhausted. -
Blind to Inert Impurities: Does not detect inorganic salts (silica, sodium chloride) unless "Ash" analysis is added.
-
Hygroscopicity Sensitivity: Extreme. Requires rigorous drying (see Protocol A).
-
Method B: Quantitative NMR (qNMR)
Status: Modern Definitive Standard (Metrological Traceability). Mechanism: Ratio of integrated proton signals against a certified Internal Standard (IS).
-
Pros:
-
Absolute Purity: Distinguishes between the target molecule, residual solvent, and water.
-
Non-Destructive: Sample can be recovered.
-
Specific: Verifies structure and purity simultaneously.
-
-
Cons:
-
Requires a high-precision balance (readability 0.01 mg or better).
-
Requires a certified Internal Standard (Traceable to NIST/BIPM).
-
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the correct validation method based on sample state and availability.
Figure 1: Analytical decision matrix. Note that oils or gums resulting from hygroscopic absorption are routed directly to qNMR to avoid combustion errors.
Experimental Protocols
Protocol A: High-Precision CHN Preparation
Objective: Minimize water error to achieve +/- 0.4% accuracy.
-
Vessel Preparation: Use aluminum capsules. Pre-clean with acetone and dry.
-
Drying Cycle (Crucial):
-
Place the spirocyclic amine in a vacuum drying pistol.
-
Desiccant: Fresh Phosphorus Pentoxide (
) is mandatory. Silica gel is insufficient for amines. -
Temp/Time: 40°C for 24 hours. Note: Do not exceed 60°C as spirocycles can undergo thermal ring-opening or degradation.
-
-
Handling: Transfer to the microbalance in a glove bag or dry box under
atmosphere if the humidity is >40%. -
Combustion: Ensure the analyzer (e.g., Elementar vario) has a fresh copper reduction tube. Nitrogen-rich spirocycles deplete copper rapidly.
Protocol B: qNMR Standard Operating Procedure
Objective: Determine absolute purity (wt%) with metrological traceability.
-
Internal Standard (IS) Selection:
-
Recommended: Maleic Acid (Traceable Reference Material).
-
Reason: High purity, non-hygroscopic, distinct singlet at
6.2 ppm (does not overlap with spiro-alkane protons at 1.8–4.0 ppm). -
Alternative: 1,3,5-Trimethoxybenzene.
-
-
Solvent:
(Deuterium Oxide) or .-
Note: Use
if the amine is a free base to ensure solubility, but be aware of proton exchange on the amine ( ). is preferred to see the exchangeable protons.
-
-
Preparation:
-
Weigh ~10 mg of Sample (
) and ~5 mg of IS ( ) directly into the NMR tube using a balance with 0.01 mg readability. -
Record weights to 5 decimal places.
-
-
Acquisition Parameters (Bruker/Varian):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1):
30 seconds (Must be of the slowest relaxing proton). -
Scans: 16 or 32 (High S/N ratio).
-
-
Calculation:
Data Interpretation & Troubleshooting
When reviewing your data, use the following "Symptom-Cause" table to diagnose failures.
Table 2: Diagnostic Guide for Elemental Analysis Deviations
| Observation | Likely Cause | Corrective Action |
| Low %C, High %H | Water absorption (Hydrate formation). | Recalculate using "Theoretical + 0.5 |
| Low %C, Low %N | Inorganic contamination (Silica/Salt). | Perform "Ash" test or switch to qNMR to quantify the organic fraction. |
| High %C | Solvent entrapment (EtOAc/DCM). | Check |
| Variable %N | Incomplete combustion (Spiro ring strain). | Add |
Author's Recommendation
For 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one , the qNMR method (Protocol B) is the superior standard for internal research and early-stage development due to the molecule's hygroscopic amine tail. Combustion analysis (Protocol A) should be reserved for final batch release where bulk material allows for aggressive drying without yield loss.
References
-
Spirocyclic Scaffolds in Medicinal Chemistry: Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Scaffolds for Drug Discovery. Organic Letters. Link
-
qNMR Methodology & Validation: Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][7] Journal of Medicinal Chemistry.[8] Link
-
Elemental Analysis Standards: Wait, R. (2023). The Problems Associated With Elemental Analysis. AZoNano. Link
-
IUPAC Guidelines for qNMR: Japanese Pharmacopoeia. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR.Link
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A Comprehensive Guide to Differentiating 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one from its Regioisomers
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is paramount. The synthesis of complex molecules such as 1-(6-amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one, a valuable building block in medicinal chemistry, can often lead to the formation of regioisomers—compounds with the same molecular formula but different arrangements of functional groups. These subtle structural variations can drastically alter a molecule's physicochemical properties and biological activity. Therefore, robust analytical methods to distinguish between the target molecule and its potential isomeric impurities are not just a matter of quality control, but a fundamental necessity for advancing research and development.
This guide provides an in-depth technical overview of the primary analytical techniques used to differentiate 1-(6-amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one from its likely regioisomers. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography, providing both theoretical insights and practical, data-driven protocols.
Chapter 1: Identifying the Potential Regioisomers
The core of the challenge lies in the bifunctional nature of the 2-azaspiro[3.3]heptane scaffold, which possesses two secondary amine groups at the 2- and 6-positions. Acetylation of a protected precursor, such as tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, followed by deprotection, is a common synthetic route.[1][2] However, incomplete protection or side reactions can lead to the formation of regioisomeric byproducts.
The target molecule is 1-(6-amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one. The most probable regioisomer is 1-(2-amino-2-azaspiro[3.3]heptan-6-yl)ethan-1-one, where the acetyl group is attached to the nitrogen at the 6-position instead of the 2-position.
Caption: Potential regioisomers arising from differential acetylation of the 2-azaspiro[3.3]heptane core.
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an exceptionally powerful tool for distinguishing isomers, as it provides detailed information about the chemical environment of each atom in a molecule.[3][4]
The Power of ¹H and ¹³C NMR
One-dimensional ¹H and ¹³C NMR spectra offer the first clues to differentiating the target molecule from its regioisomer. The chemical shifts of the protons and carbons in the azetidine rings will be influenced by the position of the electron-withdrawing acetyl group.
In the target molecule, the protons on the carbons adjacent to the acylated nitrogen (N2) are expected to be deshielded and appear at a higher chemical shift compared to the protons near the free amino group (N6). Conversely, in the regioisomer, the protons adjacent to N6 will be the ones shifted downfield. Similarly, the carbon signals in the ¹³C NMR spectrum will exhibit corresponding shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Differences
| Position | Target Molecule (Acetylation at N2) | Regioisomer (Acetylation at N6) | Expected Difference |
| Protons near N2 | Downfield shift (more deshielded) | Upfield shift (more shielded) | Significant |
| Protons near N6 | Upfield shift (more shielded) | Downfield shift (more deshielded) | Significant |
| Carbons near N2 | Downfield shift | Upfield shift | Significant |
| Carbons near N6 | Upfield shift | Downfield shift | Significant |
Unambiguous Confirmation with 2D NMR
While 1D NMR provides strong indications, two-dimensional (2D) NMR experiments, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, offer definitive proof of structure.[5][6] HMBC reveals correlations between protons and carbons that are separated by two or three bonds.
For the target molecule, a crucial HMBC correlation will be observed between the protons of the acetyl methyl group and the carbonyl carbon, and most importantly, between the acetyl methyl protons and the carbons of the azetidine ring attached to N2. In the regioisomer, this long-range correlation would instead be to the carbons of the azetidine ring attached to N6.
Caption: Diagnostic HMBC correlations for differentiating the regioisomers.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.
-
2D NMR Acquisition: Perform standard 2D experiments, including COSY, HSQC, and HMBC. For HMBC, optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to clearly observe the key ³JCH correlations.
-
Data Analysis: Process the spectra and identify the spin systems using COSY and HSQC. Use the HMBC spectrum to establish the connectivity between the acetyl group and the correct nitrogen atom on the azaspiro[3.3]heptane core.
Chapter 3: Mass Spectrometry (MS): A Complementary Approach
Standard mass spectrometry will not be able to distinguish between the regioisomers as they have the same molecular weight.[7] However, tandem mass spectrometry (MS/MS) can be a powerful tool for differentiation.[8][9] By isolating the parent ion and subjecting it to collision-induced dissociation (CID), unique fragmentation patterns can be generated for each isomer.[10]
The fragmentation pathways will differ based on the position of the acetyl group. The stability of the resulting fragment ions will be influenced by the substitution pattern, leading to different relative abundances of fragment ions in the MS/MS spectrum.
Table 2: Predicted MS/MS Fragmentation Differences
| Precursor Ion (m/z) | Target Molecule Fragmentation | Regioisomer Fragmentation |
| 155.12 ([M+H]⁺) | Fragments arising from cleavage of the N2-acetyl bond and subsequent ring opening. | Fragments arising from cleavage of the N6-acetyl bond and a different ring opening cascade. |
Experimental Protocol: LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a liquid chromatography (LC) system to separate the isomers prior to MS analysis (see Chapter 4).
-
Ionization: Employ a soft ionization technique, such as electrospray ionization (ESI), in positive ion mode to generate the protonated molecular ion [M+H]⁺.
-
MS/MS Analysis: In the mass spectrometer, isolate the precursor ion (m/z 155.12).
-
Collision-Induced Dissociation (CID): Fragment the precursor ion using an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
Data Acquisition and Analysis: Acquire the product ion spectra for each isomer. Compare the fragmentation patterns, looking for diagnostic fragment ions or significant differences in the relative abundances of common fragments.
Chapter 4: Chromatographic Techniques: The Separation Solution
Achieving physical separation of the regioisomers is often a prerequisite for accurate quantification and is complementary to spectroscopic analysis.[11] High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Due to the polar nature of the amino and amide functionalities, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with a polar-embedded or polar-endcapped column is likely to be most effective.[12][13] Normal-phase chromatography could also be a viable option.[14]
Experimental Protocol: HPLC Method Development
-
Column Selection:
-
Reversed-Phase: Start with a C18 column. If co-elution occurs, consider a column with an alternative selectivity, such as a biphenyl or pentafluorophenyl (PFP) phase, which can offer different interactions with the aromatic-like nature of the amide group.[11]
-
HILIC: An amino or amide-bonded stationary phase can provide good retention and selectivity for these polar compounds.
-
-
Mobile Phase Optimization:
-
Reversed-Phase: Use a gradient of water (with an additive like 0.1% formic acid or ammonium formate for better peak shape) and a polar organic solvent like acetonitrile or methanol.
-
HILIC: Use a gradient with a high percentage of an organic solvent (e.g., acetonitrile) and a small amount of an aqueous buffer.
-
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) should be suitable for detecting the amide chromophore.
Caption: General workflow for the chromatographic separation of regioisomers.
Chapter 5: Summary and Recommendations
Differentiating 1-(6-amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one from its regioisomers requires a multi-faceted analytical approach. While each technique provides valuable information, their combined use offers the most robust and reliable structural confirmation.
Table 3: Comparison of Analytical Techniques
| Technique | Strengths | Weaknesses | Role in Analysis |
| NMR Spectroscopy | Provides unambiguous structural information; ¹H, ¹³C, and 2D NMR are definitive.[15] | Lower sensitivity compared to MS; requires a relatively pure sample for clear interpretation. | Primary tool for structural elucidation. |
| Mass Spectrometry | High sensitivity; MS/MS can provide diagnostic fragmentation patterns.[16] | Cannot differentiate isomers without fragmentation; requires careful method development. | Confirmatory technique; ideal for trace-level detection. |
| HPLC | Physically separates the isomers; allows for quantification.[17] | Does not provide structural information on its own; requires method development. | Essential for purification and quantification. |
For routine analysis and quality control, a validated HPLC method is indispensable for ensuring the isomeric purity of synthesized batches. For the initial structural confirmation of a new synthesis or for troubleshooting unexpected results, a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) is the most authoritative approach. LC-MS/MS serves as an excellent orthogonal technique to confirm the identity of separated peaks and to analyze samples with complex matrices or low concentrations.
By judiciously applying these powerful analytical tools, researchers can confidently navigate the challenges of isomerism and ensure the integrity of their chemical matter, a critical step on the path to discovery.
References
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]
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How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]
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Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. [Link]
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Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. Analyst. [Link]
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Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry. [Link]
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Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Royal Society of Chemistry. [Link]
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Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. [Link]
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How to Distinguish between Stereoisomers Using LC-MS/MS? ResearchGate. [Link]
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Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]
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Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. JYX. [Link]
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Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek. [Link]
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GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of Analytical Toxicology. [Link]
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A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Royal Society of Chemistry. [Link]
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distinguish between E2 regioisomers with NMR spectroscopy. YouTube. [Link]
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Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. [Link]
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Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. AZoM. [Link]
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Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
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HPLC Separation Modes. Shimadzu. [Link]
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distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]
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Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]
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Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. Organic Letters. [Link]
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Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]
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Measuring methods available and examples of their applications 2D HMBC. CEITEC. [Link]
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2-Azaspiro(3.3)heptane. PubChem. [Link]
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Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. [Link]
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Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. [Link]
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Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. FOLIA. [Link]
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Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]
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1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal. [Link]
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Access to 3-Azetidines via Halogenation of Titanacyclobutanes. The Journal of Organic Chemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one (CAS: 2227205-44-7). As a novel building block in drug discovery, its unique spirocyclic structure containing both a primary amine and an amide functional group necessitates a rigorous approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety, environmental protection, and regulatory adherence.
Hazard Assessment and Chemical Profile
A specific Safety Data Sheet (SDS) for 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one is not widely available. Therefore, a conservative hazard assessment must be conducted based on its constituent functional groups and data from structurally similar compounds. The primary amine and the strained azaspiro[3.3]heptane core are the main drivers of its potential reactivity and toxicity.
The precautionary principle dictates that this compound should be treated as hazardous until proven otherwise. Data from a closely related precursor, tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, indicates hazards such as being harmful if swallowed or inhaled, and causing skin and serious eye irritation[1][2]. The removal of the bulky Boc protecting group to yield a primary amine likely increases its basicity and potential for biological activity and irritation.
Table 1: Inferred Hazard Profile and Safety Precautions
| Hazard Category | Analysis Based on Chemical Structure | Recommended Precautions & PPE |
|---|---|---|
| Acute Toxicity | The presence of a primary amine suggests it may be harmful if swallowed, inhaled, or absorbed through the skin. Similar amine compounds are known irritants[3]. | Handle in a chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical splash goggles[4][5]. |
| Skin/Eye Irritation | Amines are frequently basic and can be corrosive or irritating to skin and eyes. The related BOC-protected compound is a known irritant[1][2]. | Avoid all direct contact. Use appropriate PPE. Ensure safety showers and eyewash stations are accessible[6]. |
| Reactivity | The primary amine is a nucleophilic and basic site. It can react exothermically with acids and may react hazardously with strong oxidizing agents[3][4]. The amide is generally stable but can be hydrolyzed under strong acidic or basic conditions. | Segregate waste from incompatible materials, particularly acids and oxidizers[4][7]. |
| Environmental | Amine compounds can be toxic to aquatic life. Disposal into sewer systems is prohibited to prevent environmental contamination[4][8]. | Do not dispose of down the drain[9]. All waste must be collected for approved hazardous waste disposal. |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450)[8][9][10].
-
EPA (RCRA): This act establishes the framework for a national system of solid waste control, defining what constitutes hazardous waste and how it must be managed from generation to final disposal ("cradle-to-grave")[8].
-
OSHA Laboratory Standard: This standard requires employers to develop a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals in the laboratory[10][11][12].
This guide is designed to align with these federal standards. However, you are required to follow the specific protocols outlined in your institution's Chemical Hygiene Plan and consult with your Environmental Health and Safety (EHS) office.
Core Disposal Protocol
This protocol provides a systematic approach to managing waste containing 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one, from the point of generation to its final removal by trained EHS personnel.
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions in the waste container.
-
Action: Immediately classify any material (e.g., residual solids, contaminated solvents, pipette tips, gloves) contaminated with 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one as hazardous chemical waste.
-
Causality: This compound is an organic amine. It must be segregated from:
-
Acids: Mixing with acids will cause a strong exothermic neutralization reaction, potentially leading to boiling and splashing of corrosive materials.
-
Oxidizing Agents: Strong oxidizers can react violently with amines.
-
Halogenated Solvents: While some institutions allow mixing of halogenated and non-halogenated solvents, it is best practice to keep amine waste in a dedicated stream unless your EHS office specifies otherwise. This is because mixing can complicate the final disposal process (e.g., incineration)[13].
-
-
Best Practice: Establish a dedicated waste container for "Non-halogenated Organic Amine Waste."
Step 2: Container Selection and Management
The integrity of the waste container is paramount for preventing leaks and spills.
-
Action: Select a container that is chemically compatible with the waste. For organic amines and solvents, a high-density polyethylene (HDPE) or other plastic container is often preferred over glass to minimize the risk of breakage[8][9].
-
Requirements: The container must be in good condition, free of cracks, and have a secure, leak-proof screw-top cap[7][8][14]. Parafilm and stoppers are not acceptable for sealing waste containers[14].
-
Management:
-
Keep the container closed at all times, except when adding waste. Never leave a funnel in the opening[7].
-
Fill the container to no more than 80-90% of its capacity to allow for vapor expansion and prevent spills[14].
-
Store the container in a designated "Satellite Accumulation Area" at or near the point of waste generation, and within secondary containment (e.g., a chemical-resistant tray)[7][8].
-
Step 3: Proper Labeling
Accurate labeling is a strict regulatory requirement and is essential for the safety of everyone who handles the waste.
-
Action: Label the container immediately upon starting waste accumulation using your institution's official hazardous waste tag[7][9].
-
Label Contents: The label must be filled out completely and legibly, including[7][8][9]:
-
The words "Hazardous Waste" .
-
Full Chemical Names: Write out "1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one" and the full names of any solvents or other chemicals in the mixture. Do not use abbreviations, chemical formulas, or ditto marks .
-
Concentration/Quantity: List the estimated percentage of each component.
-
Hazard Pictograms: Check the appropriate boxes for hazards (e.g., Irritant, Toxic).
-
Generator Information: Your name, Principal Investigator (PI), department, and room number.
-
Step 4: On-Site Storage and Accumulation
-
Action: Store the labeled, sealed waste container in its secondary containment within your laboratory's designated Satellite Accumulation Area. This area must be under the control of laboratory personnel[7].
-
Causality: Storing waste in a designated, controlled area prevents accidental mixing with incompatible chemicals and limits personnel exposure.
-
Regulatory Note: Full containers must be removed by EHS within 72 hours[7]. It is also strongly recommended that labs dispose of waste containers no more than six months after the accumulation start date[14].
Step 5: Arranging for Final Disposal
Laboratory personnel are not authorized to perform final chemical disposal. This must be handled by your institution's EHS office or a licensed contractor.
-
Action: Once the container is nearly full (80-90%), complete your institution's chemical waste pickup request form and submit it to the EHS office[7][9].
-
Process: EHS will schedule a time to collect the waste from your laboratory. Ensure the container is sealed, clean, and accessible for pickup. Leaking or improperly labeled containers will be rejected[9].
-
Ultimate Fate: The most probable disposal method for this type of organic waste is high-temperature incineration at a licensed hazardous waste facility, which ensures complete destruction of the compound[13][15].
Emergency Procedures for Spills
In the event of a spill, your immediate response is critical to mitigating hazards.
-
Alert Personnel: Immediately notify all personnel in the area.
-
Assess the Spill: If the spill is large, involves highly volatile solvents, or you feel unsafe, evacuate the area, close the doors, and call your institution's emergency EHS number.
-
Manage Small Spills: For minor spills that you are trained and equipped to handle:
-
Ensure you are wearing appropriate PPE (lab coat, gloves, goggles).
-
Contain the spill with an appropriate absorbent material (e.g., chemical spill pads, vermiculite). Do not use paper towels for large spills of flammable solvents.
-
Neutralize if appropriate and safe. For a basic amine, a general-purpose neutralizer or a weak acid like citric acid can be used, but be aware of potential heat generation.
-
Collect all contaminated absorbent materials using spark-proof tools if flammables are present.
-
Place all cleanup materials into a new hazardous waste container. Label it appropriately, detailing both the spilled chemical and the absorbent/neutralizer used.
-
Contact EHS to report the spill and arrange for waste pickup.
-
Visual Workflow Summary
The following diagram outlines the complete lifecycle for the proper disposal of 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one.
Caption: Workflow for the proper disposal of 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one.
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ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
